(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a benzothiazole ring, a pyrazolone core, and a methoxybenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzothiazole, 3-methoxybenzylamine, and appropriate pyrazolone derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylamine moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolone core, potentially converting it to a dihydropyrazolone derivative.
Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydropyrazolone derivatives.
Substitution Products: Nitrobenzothiazole, sulfonated benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially forming complexes with transition metals that act as catalysts in various organic reactions.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it a candidate for drug development.
Fluorescent Probes: The benzothiazole ring can exhibit fluorescence, useful in biological imaging.
Medicine
Anticancer Agents: Preliminary studies might indicate its potential as an anticancer agent due to its ability to interfere with cellular pathways.
Antimicrobial Agents: The compound could exhibit antimicrobial properties, making it useful in treating infections.
Industry
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In medicinal applications, it could interact with cellular receptors or proteins, modulating signaling pathways involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a methoxyphenyl group instead of methoxybenzylamine.
(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-hydroxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a hydroxybenzyl group.
Uniqueness
The presence of the methoxybenzylamine moiety in (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H20N4O2S/c1-13(22-12-15-7-6-8-16(11-15)27-3)19-14(2)24-25(20(19)26)21-23-17-9-4-5-10-18(17)28-21/h4-11,24H,12H2,1-3H3 |
InChI Key |
VZHJGEDLLPFTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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